1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It is characterized by a cyclopropane ring attached to a 4-methoxy-3-nitrophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor One common method is the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium cyanide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Cyclopropane Ring Opening: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)cyclopropane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ring Opening: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring and carbonitrile group contribute to the compound’s stability and reactivity, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical behavior.
1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: Similar structure but without the methoxy group, affecting its properties and uses.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYXOHDGVXQILQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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